molecular formula C11H8N2 B11914449 2H-Naphtho[2,3-D]imidazole CAS No. 23636-21-7

2H-Naphtho[2,3-D]imidazole

Cat. No.: B11914449
CAS No.: 23636-21-7
M. Wt: 168.19 g/mol
InChI Key: KUBXPUKYOKGJRM-UHFFFAOYSA-N
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Description

2H-Naphtho[2,3-D]imidazole is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is part of the larger family of naphthoimidazoles, which are known for their biological activity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2H-Naphtho[2,3-D]imidazole can be synthesized through several methods. One common approach involves the reaction of 2,3-diaminonaphthalene with aromatic aldehydes in the presence of a catalyst such as copper nitrate (Cu(NO3)2.6H2O). This method is advantageous due to its short reaction times and straightforward workup .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.

Chemical Reactions Analysis

Types of Reactions

2H-Naphtho[2,3-D]imidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.

    Reduction: This can be used to modify the electronic properties of the compound.

    Substitution: Both electrophilic and nucleophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles such as amines can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while substitution reactions could introduce various functional groups onto the naphthoimidazole core.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2H-Naphtho[2,3-D]imidazole exerts its effects varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its cytotoxic effects against cancer cells are thought to involve the induction of oxidative stress and disruption of cellular processes .

Comparison with Similar Compounds

2H-Naphtho[2,3-D]imidazole can be compared to other naphthoimidazoles and related heterocyclic compounds:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct electronic and steric properties, making it suitable for specialized applications.

Properties

CAS No.

23636-21-7

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

2H-benzo[f]benzimidazole

InChI

InChI=1S/C11H8N2/c1-2-4-9-6-11-10(12-7-13-11)5-8(9)3-1/h1-6H,7H2

InChI Key

KUBXPUKYOKGJRM-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=C3C=CC=CC3=CC2=N1

Origin of Product

United States

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